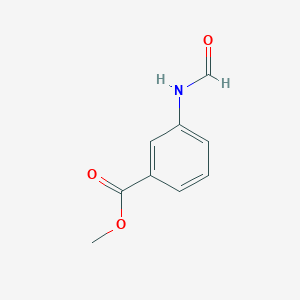

Methyl 3-formylaminobenzoate

CAS No.:

Cat. No.: VC14198040

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | methyl 3-formamidobenzoate |

| Standard InChI | InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11) |

| Standard InChI Key | KZYPJUCMRUATJB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NC=O |

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Data

-

IUPAC Name: Methyl 3-(formylamino)benzoate

-

Canonical SMILES:

-

Solubility: Slightly soluble in water (0.1–1%), soluble in polar organic solvents like methanol and ethanol .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.17 g/mol | |

| Melting Point | ≥42°C | |

| Water Solubility | 0.1–1% |

Synthesis and Reaction Pathways

Synthetic Routes

Methyl 3-formylaminobenzoate is typically synthesized via a two-step process:

-

Esterification: 3-Aminobenzoic acid is treated with methanol and thionyl chloride () under reflux to form methyl 3-aminobenzoate .

-

Formylation: The amino group is formylated using formic acid or acetic formic anhydride to introduce the formyl group .

Representative Reaction:

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | , MeOH, reflux | ~95% |

| Formylation | Formic acid, 70°C, 4h | ~85% |

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. Purification involves crystallization or chromatography .

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 3-formylaminobenzoate is a precursor for:

-

Cholinesterase inhibitors: Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease therapy .

-

Antimicrobial agents: Structural analogs demonstrate activity against bacterial strains .

Material Science

The compound is used in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume